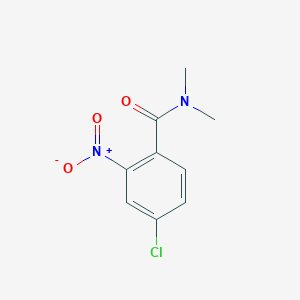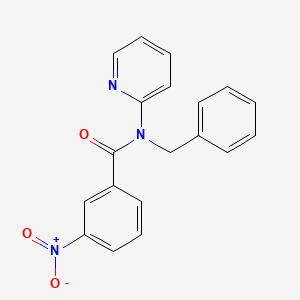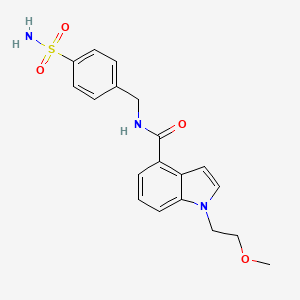![molecular formula C21H23FN4O B11026464 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11026464.png)
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. The IUPAC name reveals its structure: it’s a hybrid of a carbazole and a pyrazole, with a fluorine substitution. Here’s the simplified version: it’s a fused ring system with intriguing properties.
Preparation Methods
Synthetic Routes:
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a carbazole derivative and a pyrazole precursor. The fluorine substitution occurs during this step.
Reductive Cyclization: Another method employs reductive cyclization of a suitable precursor, followed by functional group modifications.
Reaction Conditions:
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
- Catalysts: Transition metal catalysts (e.g., palladium or copper) facilitate the cyclization.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production:
While industrial-scale production details are proprietary, laboratories synthesize this compound using scalable methods.
Chemical Reactions Analysis
Oxidation: Undergoes oxidation to form nitroso derivatives.
Reduction: Reduction of the nitroso group yields the corresponding amine.
Substitution: Fluorine can be substituted with other halogens or functional groups.
Reagents: Commonly used reagents include hydrazine, hydrogen gas, and metal catalysts.
Major Products: The primary product is the target compound itself, along with intermediates.
Scientific Research Applications
Medicine: Investigated for potential anticancer properties due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with cellular receptors.
Industry: Employed in materials science and drug discovery.
Mechanism of Action
Targets: Binds to specific receptors (e.g., GPCRs or enzymes).
Pathways: Modulates signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and fluorine substitution set it apart.
Similar Compounds: Related compounds include other carbazole derivatives and pyrazoles.
Properties
Molecular Formula |
C21H23FN4O |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23FN4O/c22-12-9-10-16-15(11-12)13-6-4-8-18(19(13)23-16)24-21(27)20-14-5-2-1-3-7-17(14)25-26-20/h9-11,18,23H,1-8H2,(H,24,27)(H,25,26) |
InChI Key |
DGABMHMQRSKYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026393.png)
![1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone](/img/structure/B11026395.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B11026398.png)
![N-[2-methyl-1-(2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B11026406.png)
![N-(2-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11026413.png)

![6-ethoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11026424.png)

![6-(dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11026427.png)

![2-[9-(2,5-Dimethoxyphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinolin-4(5H)-yliden]malononitrile](/img/structure/B11026445.png)
![7-(4-Hydroxy-3-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11026448.png)

